Welcome to the BenchChem Online Store!
molecular formula C12H13F3N2O3 B8457094 N,2-Dimethyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide CAS No. 61680-13-5

N,2-Dimethyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide

Cat. No. B8457094
M. Wt: 290.24 g/mol
InChI Key: YOZPCWSEVLOOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03987182

Procedure details

Shake 12.0 g. of N-methyl-2'-nitro-5'-trifluoromethylisobutyranilide in 100 ml. of ethanol containing 0.3 g. of 5% palladium on carbon at an initial pressure of approximately 50 lbs. per square inch. Filter, removing the solvent, and add 40 ml. of 4N hydrochloric acid and reflux for 30 minutes. Cool, and basify with sodium bicarbonate. Extract with ether and dry over sodium sulfate. Sublime at 55° C (0.1 mm) obtaining the product of this step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0.3 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:16](=O)[CH:17]([CH3:19])[CH3:18])[C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:4]=1[N+:13]([O-])=O>[Pd].C(O)C>[CH:17]([C:16]1[N:2]([CH3:1])[C:3]2[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:4]=2[N:13]=1)([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-])C(C(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0.3 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
removing the solvent
ADDITION
Type
ADDITION
Details
add 40 ml
TEMPERATURE
Type
TEMPERATURE
Details
of 4N hydrochloric acid and reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool
EXTRACTION
Type
EXTRACTION
Details
Extract with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Sublime at 55° C (0.1 mm) obtaining the product of this step

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=NC2=C(N1C)C=C(C=C2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.